2-Iodo-3-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-isopropylphenol is an organic compound with the molecular formula C₉H₁₁IO It is a derivative of phenol, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-isopropylphenol can be achieved through several methods. One efficient method involves the halogenation of 3-isopropylphenol. The process typically uses iodine monochloride (ICl) in methanol under acidic conditions to selectively iodinate the phenol at the desired position . Another method involves the use of sodium iodide and sodium hypochlorite in an aqueous methanolic solution, which also yields the desired product with good selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-isopropylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the isopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom with other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the phenolic group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-3-isopropylphenol if hydroxide is the nucleophile.
Oxidation: Products include quinones or other oxidized phenolic derivatives.
Reduction: Products may include deiodinated phenols or modified isopropyl derivatives.
Scientific Research Applications
2-Iodo-3-isopropylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 2-Iodo-3-isopropylphenol involves its interaction with molecular targets through its phenolic and iodine functional groups. The phenolic group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can affect enzyme activity, protein function, or cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: Similar structure but lacks the isopropyl group.
3-Iodophenol: Iodine atom at a different position.
4-Iodophenol: Iodine atom at the para position.
2-Isopropylphenol: Lacks the iodine atom.
Uniqueness
2-Iodo-3-isopropylphenol is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical properties and reactivity compared to other iodophenols or isopropylphenols. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11IO |
---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11IO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3 |
InChI Key |
NNGXDIFCELVZES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.